molecular formula C7H5ClFNO2 B15306722 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

Cat. No.: B15306722
M. Wt: 189.57 g/mol
InChI Key: HXADZOPOUYKEDF-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is a heterocyclic aromatic compound that features a pyridine ring substituted with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid typically involves the halogenation and functionalization of pyridine derivatives. One common method includes the fluorination of 2-chloro-5-methylpyridine followed by carboxylation. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure selective substitution .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, methylation, and carboxylation steps, often optimized for high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and complex heterocyclic compounds .

Scientific Research Applications

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-fluoro-5-methylpyridine-2-carboxylic acid is unique due to the presence of both chlorine and fluorine substituents on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

6-chloro-3-fluoro-5-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H5ClFNO2/c1-3-2-4(9)5(7(11)12)10-6(3)8/h2H,1H3,(H,11,12)

InChI Key

HXADZOPOUYKEDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1Cl)C(=O)O)F

Origin of Product

United States

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